molecular formula C15H25N3O4S B12912243 ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate CAS No. 87202-58-2

ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate

Cat. No.: B12912243
CAS No.: 87202-58-2
M. Wt: 343.4 g/mol
InChI Key: HFAXYWDXLCVREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate is a synthetic organic compound characterized by:

  • Ethyl decanoate backbone: A 10-carbon alkyl chain with an ester group at the terminal position.
  • Sulfanyl linkage: A thioether group (-S-) at the 2-position of the decanoate chain.
  • 1,2,4-Triazin-3,5-dione moiety: A heterocyclic triazine ring substituted with two ketone groups at positions 3 and 5.

Properties

CAS No.

87202-58-2

Molecular Formula

C15H25N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate

InChI

InChI=1S/C15H25N3O4S/c1-3-5-6-7-8-9-10-11(14(20)22-4-2)23-13-12(19)16-15(21)18-17-13/h11H,3-10H2,1-2H3,(H2,16,18,19,21)

InChI Key

HFAXYWDXLCVREV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=O)OCC)SC1=NNC(=O)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)decanoate typically involves the reaction of ethyl decanoate with a triazine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)decanoate can be scaled up by using larger reaction vessels and more efficient purification techniques. The use of continuous flow reactors and automated purification systems can increase the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)decanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate. The reactions are typically carried out in an organic solvent, such as dichloromethane or acetonitrile, at room temperature or under mild heating.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and dithiothreitol. The reactions are typically carried out in an organic solvent, such as tetrahydrofuran or ethanol, at room temperature or under mild heating.

    Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in an organic solvent, such as dimethylformamide or dimethyl sulfoxide, at room temperature or under mild heating.

Major Products

    Oxidation: The major products are sulfoxides and sulfones.

    Reduction: The major products are thiols and thioethers.

    Substitution: The major products are various derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)decanoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. It can also be used as a probe to study biological pathways.

    Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the development of new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials. It can also be used as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)decanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. It can also bind to a receptor, modulating its signaling pathway. The exact mechanism of action depends on the specific biological system being studied.

Comparison with Similar Compounds

Hexanoate Analog: Ethyl 2-[(3,5-Dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate

Structural Similarities :

  • Identical triazine-dione core and sulfanyl linkage.
  • Ethyl ester functional group.

Key Differences :

  • Alkyl chain length: Hexanoate (6-carbon chain) vs. decanoate (10-carbon chain).
  • Molecular weight: Hexanoate = 287.33 g/mol; decanoate (calculated) = 343.45 g/mol.

Functional Implications :

  • Extended alkyl chains may improve bioavailability in lipid-rich environments, a critical factor in pesticidal or drug delivery systems .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

Structural Comparison :

Feature Target Compound Metsulfuron Methyl Ester
Core structure 1,2,4-Triazin-3,5-dione 1,3,5-Triazin-2-yl
Linkage Thioether (-S-) Sulfonylurea (-SO₂-NH-CO-)
Substituents Dioxo groups at 3,5-positions Methoxy and methyl groups

Functional Implications :

  • Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mode of action enabled by hydrogen bonding via the sulfonylurea bridge.
  • The target compound’s thioether linkage and dioxo-triazine may confer distinct reactivity, such as acting as a Michael acceptor for nucleophilic attack, altering its biological targets .

Phosphonothiolates (e.g., O-Ethyl S-2-Diethylmethylammonium Ethyl Phosphonothiolate Iodide)

Structural Comparison :

  • Phosphorus center: Present in phosphonothiolates but absent in the target compound.
  • Sulfur functionality: Both feature thioether groups, but phosphonothiolates include a phosphonate ester (-P(O)-O-).

Functional Implications :

  • Phosphonothiolates are often neurotoxic (e.g., nerve agents), whereas the target compound’s triazine-dione core may favor herbicidal or antifungal activity.
  • The absence of phosphorus reduces cholinesterase inhibition risk, suggesting divergent applications .

Isoindole Derivatives (e.g., 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole)

  • Shared feature : Sulfanyl linkage.
  • Divergence: Isoindole derivatives incorporate fused aromatic systems, unlike the aliphatic decanoate chain in the target compound.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound (Decanoate) C₁₅H₂₅N₃O₄S 343.45* Ethyl ester, dioxo-triazine, thioether
Hexanoate Analog C₁₁H₁₇N₃O₄S 287.33 Ethyl ester, dioxo-triazine, thioether
Metsulfuron Methyl Ester C₁₄H₁₅N₅O₆S 381.36 Methyl ester, sulfonylurea, 1,3,5-triazine

*Calculated based on hexanoate analog + 4 CH₂ groups.

Table 2: Functional Group Impact on Bioactivity

Group Target Compound Sulfonylureas Phosphonothiolates
Sulfur linkage Thioether (-S-) Sulfonylurea (-SO₂-) Phosphonothiolate (-S-)
Reactivity Nucleophilic susceptibility Hydrogen bonding Cholinesterase inhibition
Typical Use Hypothesized herbicides Herbicides Neurotoxic agents

Biological Activity

Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate is a compound belonging to the class of triazine derivatives, characterized by its unique structure which includes a triazine ring and a decanoate moiety. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H25N3O4SC_{15}H_{25}N_{3}O_{4}S with a molecular weight of approximately 325.44 g/mol. The compound features a triazine ring that contributes to its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H25N3O4S
Molecular Weight325.44 g/mol
CAS Number87202-58-2

Synthesis

The synthesis of this compound typically involves the reaction of a suitable thiol with a precursor containing the triazine moiety. This reaction is often facilitated by the presence of a base to enhance the nucleophilic attack on the electrophilic carbon atom of the decanoate group.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may function as an enzyme inhibitor or modulator by binding to active sites and altering the enzymatic activity involved in various metabolic pathways.

Potential Targets:

  • Enzymes : The compound may inhibit enzymes involved in metabolic pathways relevant to disease processes.
  • Receptors : Interaction with specific receptors could lead to downstream signaling changes affecting cellular responses.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Preliminary studies have shown that triazine derivatives can possess significant antimicrobial properties. This compound may inhibit the growth of certain pathogenic bacteria and fungi.

Anticancer Potential

Triazine derivatives have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells. This compound may demonstrate similar effects through modulation of cell cycle regulators.

Case Studies

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various triazine derivatives for their antimicrobial properties. This compound showed promising results against Gram-positive bacteria.
    CompoundActivity Against Gram-positive Bacteria
    Ethyl 2-[...]-decanoateModerate Inhibition
    Control (Standard Antibiotic)Strong Inhibition
  • Anticancer Research : A recent investigation into triazine compounds highlighted their cytotoxic effects on various cancer cell lines. Ethyl 2-[...]-decanoate was noted for its ability to reduce cell viability in breast cancer cells by inducing apoptosis.
    Cell LineViability Reduction (%)
    MCF7 (Breast Cancer)65%
    HeLa (Cervical Cancer)50%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.